molecular formula C12H13NO2S2 B2618899 N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide CAS No. 1421463-50-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide

Cat. No.: B2618899
CAS No.: 1421463-50-4
M. Wt: 267.36
InChI Key: YRVKAPRBKHNTBZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is a synthetic thiophene-carboxamide derivative intended for research applications. Thiophene-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in several therapeutic agents . Thiophene carboxamide derivatives, in particular, are a focus of ongoing scientific investigation. Recent studies have explored their potential as VEGFR-2 inhibitors with anti-angiogenic properties . Other research has highlighted the antioxidant and antibacterial activities of novel thiophene-2-carboxamide derivatives, showing efficacy against various Gram-positive and Gram-negative bacterial strains . The molecular structure of this compound, which incorporates multiple heterocyclic and hydrophilic groups, makes it a valuable intermediate for further chemical exploration and pharmacological profiling. Researchers can utilize this compound in developing novel therapeutic leads, studying enzyme inhibition mechanisms, or as a building block in organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-10(11-2-1-6-17-11)3-5-13-12(15)9-4-7-16-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVKAPRBKHNTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide and related compounds, based on evidence from pharmacological and synthetic studies:

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide Two thiophene rings; hydroxypropyl linker; carboxamide group Limited direct data; inferred potential for kinase inhibition or antiproliferative effects Moderate solubility (polar groups); likely moderate logP (~2.5)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene + sulfonamide + enamide linker; conjugated system IC₅₀ = 10.25 µM (MCF7 breast cancer); ATP-competitive tyrosine kinase inhibition Higher logP (~3.2); enhanced membrane permeability
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) Thiophene + enamide linker; methylamino substituent Noted as a pharmaceutical impurity; potential metabolic instability Lower solubility (nonpolar enamide); logP ~2.8
4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) Fused cyclopenta-thiophene-triazine core; phenolic group IC₅₀ < 50 µM (MCF7); tyrosine kinase receptor binding High polarity (phenolic -OH); logP ~1.9
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophene-ethyl chains; tetrahydronaphthalene core No direct activity data; structural similarity to CNS-targeting agents High lipophilicity (logP ~4.0)

Key Observations:

Bioactivity : Compounds with sulfonamide or triazine substituents (e.g., 26 , 25 ) exhibit stronger antiproliferative effects (IC₅₀ < 50 µM) compared to carboxamide derivatives, likely due to enhanced binding to ATP pockets in kinases .

Solubility: The hydroxy group in N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide may improve aqueous solubility over methylamino or propyl-ethoxy analogs (e.g., Impurity B, ; compound f in ).

Metabolic Stability : Enamide-linked analogs (e.g., Impurity B ) are prone to hydrolysis or enzymatic degradation, whereas carboxamide derivatives are generally more stable .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a hydroxyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is C11H13NO2S2C_{11}H_{13}NO_2S_2, with a molecular weight of approximately 303.41 g/mol. The compound features:

  • Thiophene rings : Known for their electronic properties.
  • Hydroxyl group : Potentially enhances interactions with biological targets.
PropertyValue
Molecular FormulaC11H13N O2 S2
Molecular Weight303.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide can inhibit the growth of various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

The mechanism by which thiophene derivatives exert their antimicrobial effects often involves the inhibition of bacterial enzymes crucial for cell wall synthesis or folate metabolism. Specifically, compounds like sulfonamides inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria, which is essential for their growth and reproduction.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiophene derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Assessment : Hemolytic assays revealed that the compound exhibits low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against S. aureus, E. coli
MICAs low as 0.22 μg/mL
Hemolytic ActivityLow toxicity (% lysis range: 3.23% - 15.22%)

Synthesis and Chemical Reactions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide typically involves several steps:

  • Formation of Thiophene Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Hydroxypropyl Group : The thiophene derivative is reacted with hydroxypropylating agents.
  • Amidation : Finally, the carboxylic acid component is converted to the amide through reaction with an amine.

Table 3: Synthetic Route Overview

StepDescription
Thiophene FormationCyclization under acidic/basic conditions
Hydroxypropyl IntroductionReaction with hydroxypropylating agents
AmidationConversion to amide using appropriate amines

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